molecular formula C21H16FNO2 B11151185 3-Benzyl-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole

3-Benzyl-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole

Cat. No.: B11151185
M. Wt: 333.4 g/mol
InChI Key: WYTZLORGASSPMF-UHFFFAOYSA-N
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Description

3-Benzyl-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole is an organic compound with the molecular formula C21H16FNO2 and a molecular weight of 333.36 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with benzyl and 4-fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Benzyl Groups: The benzyl and 4-fluorobenzyl groups are introduced via nucleophilic substitution reactions. This can be achieved using benzyl halides in the presence of a base such as potassium carbonate.

    Final Assembly: The final compound is obtained by coupling the benzoxazole ring with the benzyl and 4-fluorobenzyl groups under appropriate reaction conditions, such as heating in an organic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced benzoxazole compounds.

Scientific Research Applications

3-Benzyl-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structural features make it a candidate for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may be utilized in the synthesis of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-6-[(4-chlorobenzyl)oxy]-1,2-benzoxazole
  • 3-Benzyl-6-[(4-methylbenzyl)oxy]-1,2-benzoxazole
  • 3-Benzyl-6-[(4-methoxybenzyl)oxy]-1,2-benzoxazole

Uniqueness

3-Benzyl-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16FNO2

Molecular Weight

333.4 g/mol

IUPAC Name

3-benzyl-6-[(4-fluorophenyl)methoxy]-1,2-benzoxazole

InChI

InChI=1S/C21H16FNO2/c22-17-8-6-16(7-9-17)14-24-18-10-11-19-20(23-25-21(19)13-18)12-15-4-2-1-3-5-15/h1-11,13H,12,14H2

InChI Key

WYTZLORGASSPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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